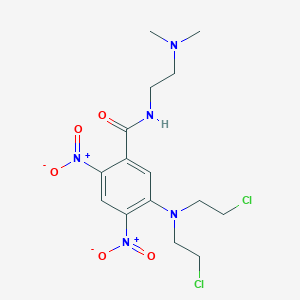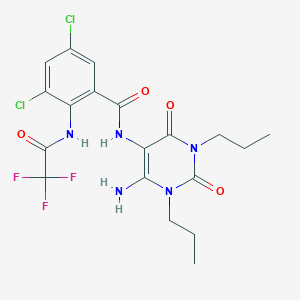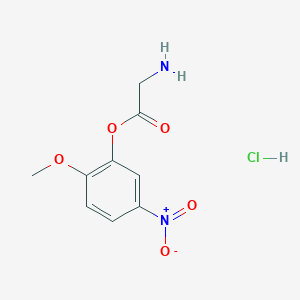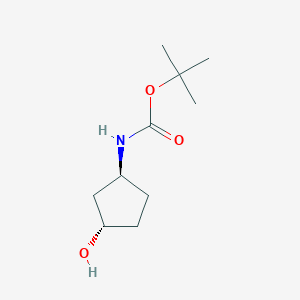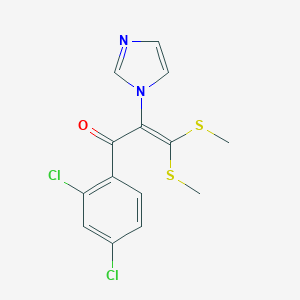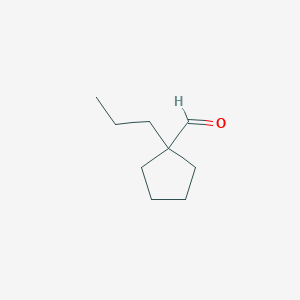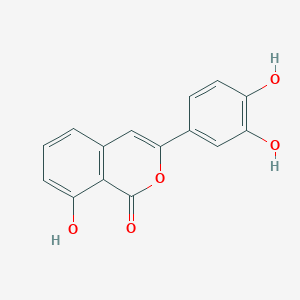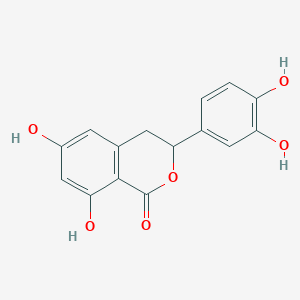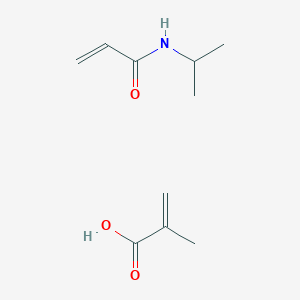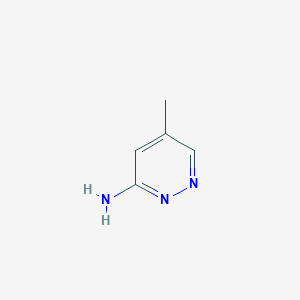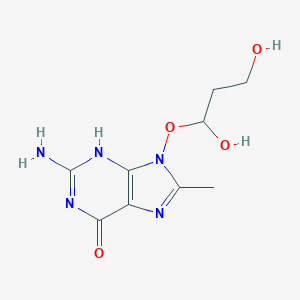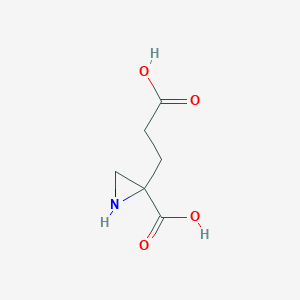![molecular formula C10H18O B115863 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane CAS No. 152562-89-5](/img/structure/B115863.png)
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that is commonly referred to as tetrahydrocannabinol (THC). THC is the primary psychoactive component of marijuana and is responsible for the euphoric effects associated with its use. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
科学研究应用
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
作用机制
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane binds to cannabinoid receptors in the brain and nervous system, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the euphoric effects associated with its use.
生化和生理效应
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been shown to affect memory, attention, and cognitive function.
实验室实验的优点和局限性
One of the advantages of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its psychoactive effects, which can complicate the interpretation of results.
未来方向
There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research. One area of research is the development of new synthetic cannabinoids that have similar therapeutic effects to 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane but with fewer psychoactive effects. Another area of research is the investigation of the potential role of the endocannabinoid system in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further research into the long-term effects of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane use on cognitive function and mental health.
Conclusion
In conclusion, 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has analgesic, anti-inflammatory, and antiemetic effects and has potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research, including the development of new synthetic cannabinoids and the investigation of the potential role of the endocannabinoid system in the development of various diseases.
合成方法
The synthesis of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane involves the extraction of the compound from the marijuana plant. The plant material is typically dried and ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or hexane, and heated to extract the 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane. The resulting solution is then filtered and concentrated to yield a pure form of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane.
属性
CAS 编号 |
152562-89-5 |
|---|---|
产品名称 |
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
4-methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-4-9(3,6-10)7-11-10/h8H,4-7H2,1-3H3 |
InChI 键 |
GUNQMDRPDFBMSV-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C1)(CO2)C |
规范 SMILES |
CC(C)C12CCC(C1)(CO2)C |
同义词 |
2-Oxabicyclo[2.2.1]heptane,4-methyl-1-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
